molecular formula C15H15N3O2 B368599 N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide CAS No. 920115-28-2

N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

Cat. No. B368599
CAS RN: 920115-28-2
M. Wt: 269.3g/mol
InChI Key: TYPXXHAZSJNOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives exert various biological effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .


Physical And Chemical Properties Analysis

The molecular weight of “N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide” is 430.6g/mol . The molecular formula is C26H34N6 . The compound is canonicalized . The XLogP3-AA is 3.6 . The exact mass is 430.28449511 .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit notable antimicrobial activity . For instance, a series of functionalized benzimidazole derivatives bearing N-(4-halophenyl)pyrrolidin-2-one moiety were synthesized and found to exhibit significant antioxidant activity . Similarly, a library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and reported for notable antimicrobial activity against various bacteria .

Anticancer Activity

Benzimidazole derivatives have also been explored for their potential anticancer properties . The presence of the benzimidazole core in many bioactive substances, including anticancer agents, has stimulated interest in this class of compounds .

Antiviral Activity

The benzimidazole moiety has been associated with antiviral activities . This makes it a promising pharmacophore for the development of new antiviral drugs .

Antiparasitic Activity

The benzimidazole core has been found to be effective in the treatment of parasitic diseases . The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .

Antihypertensive Activity

Benzimidazole derivatives have been associated with antihypertensive activities . This makes them potential candidates for the development of new antihypertensive drugs .

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-18-12-7-4-3-6-11(12)17-14(18)10-16-15(19)13-8-5-9-20-13/h3-9H,2,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXXHAZSJNOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.